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Quantitative Potency and Efficacy Data

The table below summarizes the key experimental data for CEP-28122, illustrating its potency and

antitumor efficacy.

Parameter Experimental Data

Enzymatic Potency (ALK
IC₅₀)

1.9 nM [1]

Cellular Potency (ALK pY
Inhibition IC₅₀)

25 nM (in Karpas 299 cells) [1]

Cellular Anti-proliferation
(IC₅₀)

16-32 nM (across ALK+ ALCL, NSCLC, neuroblastoma lines) [1]

In Vivo Target Inhibition >90% ALK pY inhibition for >12 hours post-single 30 mg/kg oral dose
[1]

In Vivo Antitumor Efficacy Dose-dependent tumor growth inhibition; complete/near-complete
regressions at ≥30 mg/kg BID in xenograft models [1]
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Parameter Experimental Data

In Vivo Efficacy in PDT
Model

Significant clinical response in TRAF1-ALK Patient Derived Tumorgraft
(PDT) model at 100 mg/kg BID [2]

Detailed Experimental Protocols

The robust data for CEP-28122 was generated using the following standardized experimental

methodologies.

In Vitro Enzymatic Assay

Purpose: To measure direct inhibition of ALK kinase activity.

Methodology: A recombinant ALK kinase domain was used. The assay quantified the incorporation
of phosphate into a polypeptide substrate, which was detected using a time-resolved fluorescence

resonance energy transfer (TR-FRET) readout. CEP-28122 was tested across a concentration range
to determine the IC₅₀ value [1].

In Vitro Cellular Assays

Purpose: To assess the compound's ability to inhibit ALK phosphorylation and cell growth in a cellular
context.

Cell Lines: Utilized ALK-positive anaplastic large-cell lymphoma (ALCL) lines such as Karpas 299
and SUP-M2, as well as non-small cell lung cancer (NSCLC) and neuroblastoma lines [1] [3].

ALK Phosphorylation Inhibition: Cells were treated with a concentration range of CEP-28122.
Cellular proteins were extracted and analyzed by Western Blotting using specific antibodies against

phosphorylated ALK (Y1604) and total ALK. Band intensity was quantified to determine the IC₅₀ [1]
[3].

Anti-proliferation/Cytotoxicity: Cell viability was measured using the MTT colorimetric assay.
Cells were incubated with CEP-28122 for a set period (e.g., 72 hours), after which the MTT reagent

was added. The resulting formazan product was quantified spectrophotometrically, with the signal
being proportional to the number of viable cells [1].

In Vivo Efficacy Studies
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Purpose: To evaluate antitumor activity and target engagement in a live organism.

Animal Models: Immunodeficient mice bearing subcutaneous tumor xenografts from human ALK-
positive cancer cell lines (e.g., SUP-M2) or patient-derived grafts (PDT) [1] [2].

Dosing: CEP-28122 was administered orally, typically in a twice-daily (BID) regimen, at doses
ranging from 10 to 100 mg/kg [1] [2].

Endpoint Measurements:
Tumor Volume: Measured regularly with calipers. Results are often presented as mean tumor

volume ± standard error [1].
Target Engagement: To confirm mechanism of action, tumors were harvested from treated

mice at various time points post-dosing and analyzed by Western Blot to demonstrate inhibition
of ALK phosphorylation [1].

Tolerability: Animal body weights were monitored throughout the study as an indicator of
compound toxicity [1].

ALK Signaling and Inhibitor Mechanism

The following diagram illustrates the oncogenic signaling pathway driven by NPM-ALK and the mechanism

of action for CEP-28122.
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Important Development Status Note

While CEP-28122 demonstrated excellent preclinical efficacy, its clinical development was halted. One

source notes that development was "terminated due to the unexpected occurrence of severe lung

toxicity in CEP-28122-treated monkeys" during IND-enabling studies [4]. This is a critical consideration

for researchers, highlighting that promising in vitro and in vivo data do not always translate to a viable

clinical candidate due to safety concerns.
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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